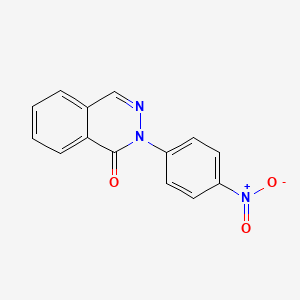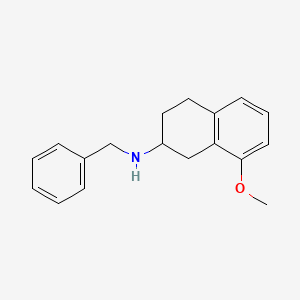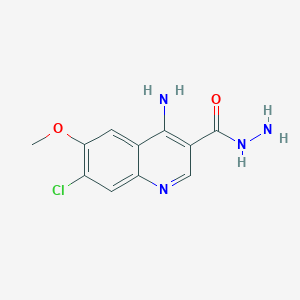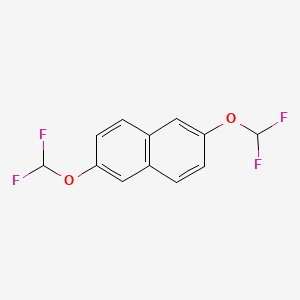
2-(4-Nitrophenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the desired compound. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(4-Aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)quinazolin-4(3H)-one
- 2-(4-Nitrophenyl)benzoxazin-4(3H)-one
- 2-(4-Nitrophenyl)pyridazin-3(2H)-one
Uniqueness
2-(4-Nitrophenyl)phthalazin-1(2H)-one is unique due to its specific structural features, including the phthalazinone core and the nitrophenyl substituent. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential for redox reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H9N3O3 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H |
Clé InChI |
FCVWQIJQXGNAEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)




![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)


![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
